
Benzyl glycolate
Description
Benzyl glycolate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Organic Synthesis
1. Precursor for Monosaccharide Building Blocks
Benzyl glycolate serves as a critical intermediate in the synthesis of protected monosaccharides. The benzyl group provides a protective effect for the hydroxyl group, facilitating selective modifications during synthesis. This application is particularly relevant in carbohydrate chemistry where protecting groups are essential for the successful construction of complex molecules .
2. Synthesis of Phosphazenes
The compound is utilized in the preparation of phosphazenes, which are inorganic polymers with alternating phosphorus and nitrogen atoms. These polymers can be tailored by modifying the this compound unit during synthesis, leading to materials with specific properties for various applications .
3. Glycosylation Reactions
this compound is involved in glycosylation reactions, which are fundamental for constructing glycosidic bonds in glycoconjugates. Its role as a glycosyl donor allows for the formation of complex carbohydrates that are significant in biological systems .
Biological Applications
1. Immunological Modulation
Recent studies have highlighted this compound's interaction with toll-like receptor 4 (TLR-4) on immune cells, such as macrophages and dendritic cells. This interaction promotes the production of inflammatory cytokines, suggesting potential therapeutic applications in conditions involving immune dysregulation .
2. Safety Profile
While this compound shows promise in immunological contexts, it is essential to note its safety profile; it can cause skin and eye irritation, necessitating careful handling during research and application .
Case Studies
Case Study 1: Synthesis of Protected Monosaccharides
In a study published by ACS Publications, researchers demonstrated the utility of this compound in synthesizing protected forms of monosaccharides. The study highlighted how the protective group facilitated selective reactions that led to higher yields of desired products compared to traditional methods .
Case Study 2: Immunomodulatory Effects
Research exploring this compound's effects on TLR-4 signaling pathways revealed its potential role in enhancing inflammatory responses. This study suggested that further investigation could lead to new therapeutic strategies for treating autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing benzyl glycolate via esterification reactions?
this compound is typically synthesized through esterification of glycolic acid with benzyl alcohol. Critical factors include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic approaches can be used, with trade-offs in reaction efficiency and byproduct formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal during purification.
- Purification : Distillation or column chromatography is recommended to isolate high-purity this compound, with GC or HPLC validation (>97% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- NMR : H and C NMR confirm ester linkage formation (e.g., benzyl proton signals at ~4.8 ppm, carbonyl at ~170 ppm) .
- IR : Strong absorption bands for ester carbonyl (~1740 cm) and hydroxyl groups (~3400 cm) validate functional groups .
- Mass spectrometry : Molecular ion peaks (m/z 180.2 for CHO) confirm molecular weight. Cross-reference spectral libraries for validation .
Q. What best practices ensure high purity and yield in this compound synthesis?
- In-process monitoring : Use TLC or inline FTIR to track reaction progression.
- Post-synthesis purification : Employ fractional distillation under reduced pressure (e.g., 120–130°C at 10 mmHg) to minimize thermal degradation .
- Purity validation : Quantify impurities via GC with flame ionization detection, ensuring <3% residual reactants .
Advanced Research Questions
Q. How can discrepancies in this compound quantification using LC-MS versus biosensors be resolved?
- Method calibration : Use standard curves with authentic this compound (0.1–100 mM) for both LC-MS and biosensors .
- Interference checks : Test for cross-reactivity with structurally similar compounds (e.g., lactate, glycerate) using promiscuity assays .
- Dynamic range alignment : Optimize biosensor operational range (10 µM–20 mM) to match LC-MS sensitivity, adjusting MgCl concentrations to stabilize readings .
Q. What experimental design strategies optimize studies on this compound’s stability under varying pH and temperature?
- Factorial design : Test pH (2–12) and temperature (25–80°C) combinations to model degradation kinetics .
- Analytical endpoints : Monitor ester hydrolysis via HPLC, quantifying glycolic acid and benzyl alcohol byproducts .
- Statistical validation : Use ANOVA to identify significant degradation factors (e.g., pH > 10 accelerates hydrolysis 3-fold) .
Q. How does this compound interact with metal ions, and what methodologies assess these interactions’ impact on reactivity?
- Coordination studies : Titrate this compound with metal salts (e.g., Fe, Al) and monitor complexation via UV-Vis spectroscopy (shift in λ) .
- Criticality analysis : Evaluate redox interactions (e.g., with nitrate/nitrite) using differential scanning calorimetry (DSC) to rule out explosive byproducts .
- Solubility profiling : Measure partition coefficients in biphasic systems to predict metal-glycolate complex stability .
Q. What factors influence the reproducibility of this compound’s catalytic applications in organic synthesis?
- Solvent effects : Test polar vs. nonpolar solvents to optimize ester’s nucleophilicity in acyl transfer reactions .
- Catalyst loading : Vary enzyme or acid catalyst concentrations (0.1–5 mol%) and correlate with reaction yield via DOE .
- Reaction monitoring : Use real-time H NMR to track intermediates and adjust conditions dynamically .
Q. Methodological Notes
- Data integrity : Maintain lab notebooks with raw spectra, chromatograms, and statistical outputs to ensure reproducibility .
- Ethical reporting : Disclose analytical limitations (e.g., biosensor time sensitivity) and conflicting data (e.g., glycolate recovery variances in evaporator systems) .
- Literature review : Prioritize peer-reviewed studies on glycolate chemistry over vendor catalogs for critical assessments .
Properties
IUPAC Name |
benzyl 2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340075 | |
Record name | Benzyl glycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80409-16-1, 30379-58-9 | |
Record name | Benzyl (1)-glycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl glycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 2-hydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.